

An In-depth Technical Guide to the Pharmacological Profile of N-Methylhomoveratrylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N*-Methylhomoveratrylamine

Cat. No.: B126883

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine derivative.^{[1][2]} Structurally, it is the N-methylated form of homoveratrylamine (3,4-dimethoxyphenethylamine or DMPEA) and an O,O-dimethylated analog of dopamine.^{[3][4]} While it is utilized as a fundamental synthetic intermediate in the preparation of various biologically active compounds, including the calcium channel blocker Verapamil, its intrinsic pharmacological profile is not extensively documented in publicly available literature.^{[1][5]} This guide provides a comprehensive overview of the predicted pharmacological characteristics of **N**-Methylhomoveratrylamine based on the structure-activity relationships of related phenethylamine derivatives. It also outlines detailed experimental protocols that would be necessary to fully elucidate its receptor binding affinities, functional activities, and *in vivo* effects.

Chemical and Physical Properties

N-Methylhomoveratrylamine is a light yellow liquid at room temperature.^[6] Its chemical structure consists of a phenethylamine backbone with two methoxy groups substituted at the 3 and 4 positions of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine side chain.^{[1][7]}

Property	Value	Reference
Molecular Formula	C11H17NO2	[2]
Molecular Weight	195.26 g/mol	[2] [8]
CAS Number	3490-06-0	[2]
Boiling Point	160-161 °C at 13 mm Hg	[5] [8]
Density	1.059 g/mL at 25 °C	[8]
Solubility	>29.3 µg/mL in aqueous solution at pH 7.4	[2]
XLogP3	1.3	[6]

Predicted Pharmacological Profile

Direct quantitative data on the receptor binding affinities and functional potencies of **N-Methylhomoveratrylamine** are not readily available. However, based on the extensive research on substituted phenethylamines, a potential pharmacological profile can be predicted.

Predicted Receptor Binding Affinities

The phenethylamine scaffold is a common feature in ligands for monoamine receptors.[\[9\]](#) Structure-activity relationship (SAR) studies of phenethylamine derivatives suggest that **N-Methylhomoveratrylamine** is likely to interact with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[\[10\]](#)[\[11\]](#)[\[12\]](#) The affinity for these receptors is influenced by the substitution pattern on the phenyl ring and the nitrogen atom.[\[10\]](#)[\[11\]](#) For instance, methoxy groups on the phenyl ring can influence binding affinity for serotonin and dopamine transporters.[\[9\]](#)

The following table presents a hypothetical summary of receptor binding affinities that would need to be experimentally determined.

Receptor Subtype	Predicted Binding Affinity (Ki, nM)	Rationale based on SAR of Phenethylamines
Serotonin Receptors		
5-HT1A	To be determined	N-methylation can modulate affinity.
5-HT2A	To be determined	Phenethylamines often show high affinity for 5-HT2A receptors; methoxy substitutions are common in 5-HT2A ligands. [10] [13] [14]
5-HT2C	To be determined	Often co-targeted with 5-HT2A by phenethylamine derivatives. [15]
Dopamine Receptors		
D1	To be determined	Structural similarity to dopamine suggests potential interaction. [16]
D2	To be determined	A primary target for many phenethylamine-based compounds. [16]
D3	To be determined	
Adrenergic Receptors		
α1	To be determined	Some N-substituted phenethylamines exhibit affinity for α1 receptors. [11] [17]
α2	To be determined	
Monoamine Transporters		
SERT	To be determined	
DAT	To be determined	Phenethylamine derivatives are known inhibitors of

dopamine reuptake.[12][16]

NET	To be determined
-----	------------------

Predicted Functional Activity

The functional activity of **N-Methylhomoveratrylamine** at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist) would need to be determined through functional assays. For G protein-coupled receptors (GPCRs) like the serotonin, dopamine, and adrenergic receptors, this is often assessed by measuring changes in second messenger levels, such as cyclic adenosine monophosphate (cAMP).

The following table outlines the types of functional data that should be obtained.

Receptor Subtype	Assay Type	Predicted Functional Potency (EC50/IC50, nM)	Predicted Efficacy (% of reference agonist)
Serotonin Receptors			
5-HT2A	Gq/11-mediated signaling (e.g., IP1 accumulation or calcium flux)	To be determined	To be determined
Dopamine Receptors			
D2	Gi/o-mediated signaling (e.g., inhibition of cAMP production)	To be determined	To be determined
Adrenergic Receptors			
α1	Gq/11-mediated signaling (e.g., IP1 accumulation or calcium flux)	To be determined	To be determined

Detailed Experimental Protocols

To empirically determine the pharmacological profile of **N-Methylhomoveratrylamine**, a series of in vitro and in vivo experiments are required. The following sections provide detailed methodologies for key assays.

In Vitro Receptor Binding: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of **N-Methylhomoveratrylamine** for a specific receptor.

Objective: To determine the concentration of **N-Methylhomoveratrylamine** that inhibits 50% of the specific binding of a radiolabeled ligand (IC_{50}), and from this, to calculate the inhibitory constant (K_i).

Materials:

- Cell membranes prepared from cells stably expressing the target receptor (e.g., HEK293-h5-HT2A).
- Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-Ketanserin for the 5-HT2A receptor).
- Unlabeled reference compound for defining non-specific binding (e.g., Mianserin for the 5-HT2A receptor).
- **N-Methylhomoveratrylamine** test compound.
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filter mats.
- Cell harvester.
- Scintillation cocktail.
- Microplate scintillation counter.

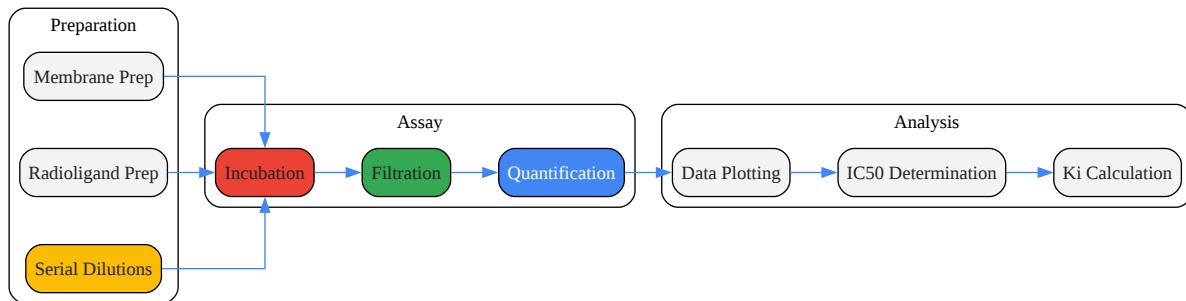
Procedure:

- Preparation of Reagents:
 - Prepare serial dilutions of **N-Methylhomoveratrylamine** in assay buffer.

- Dilute the radiolabeled ligand in assay buffer to a final concentration approximately equal to its K_d .
- Prepare a high concentration of the unlabeled reference compound for determining non-specific binding.
- Thaw and dilute the cell membrane preparation in ice-cold assay buffer.

• Assay Incubation:

- In a 96-well plate, add in triplicate:
 - Total Binding: Assay buffer, radiolabeled ligand, and cell membrane suspension.
 - Non-specific Binding: Unlabeled reference compound, radiolabeled ligand, and cell membrane suspension.
 - Competition: Serial dilutions of **N-Methylhomoveratrylamine**, radiolabeled ligand, and cell membrane suspension.
- Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[\[18\]](#)


• Filtration and Washing:

- Rapidly terminate the incubation by filtering the contents of the plate through a glass fiber filter mat using a cell harvester.[\[19\]](#)
- Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[\[18\]](#)

• Quantification:

- Dry the filter mat.
- Add scintillation cocktail to each filter spot.
- Measure the radioactivity using a microplate scintillation counter.

- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the **N-Methylhomoveratrylamine** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[\[18\]](#)

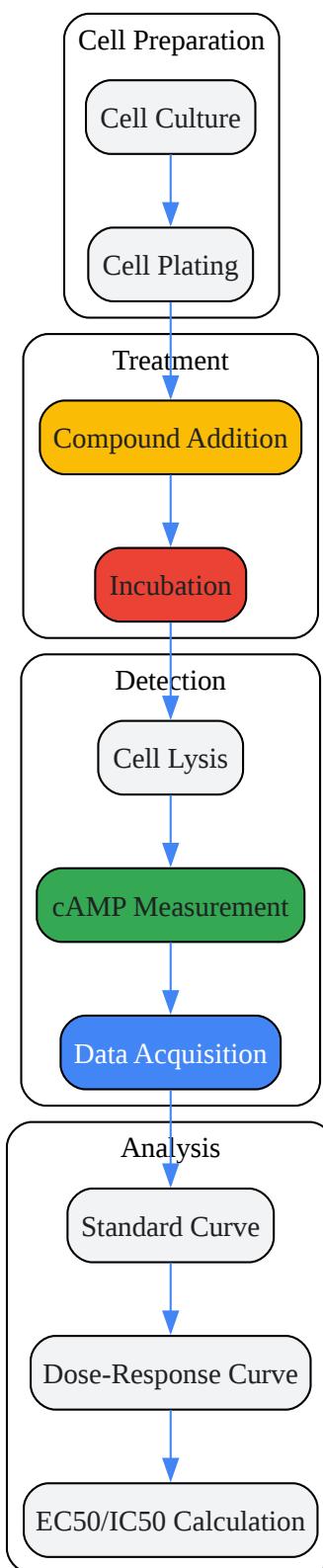
[Click to download full resolution via product page](#)

Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: cAMP Measurement for Gs and Gi/o-Coupled Receptors

This protocol describes a method to determine if **N-Methylhomoveratrylamine** acts as an agonist or antagonist at Gs or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Objective: To measure the effect of **N-Methylhomoveratrylamine** on cAMP production in cells expressing a target GPCR.


Materials:

- Cells stably expressing the target Gs or Gi/o-coupled receptor (e.g., CHO-K1 or HEK293).
- Cell culture medium and supplements.
- **N-Methylhomoveratrylamine** test compound.
- Reference agonist for the target receptor.
- Forskolin (an activator of adenylyl cyclase, used for Gi/o-coupled receptor assays).
- A commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).
- 384-well white opaque microplates.
- Plate reader compatible with the chosen assay kit.

Procedure:

- Cell Culture and Plating:
 - Culture the cells under standard conditions.
 - Seed the cells into a 384-well plate at a predetermined density and incubate overnight.[20]
- Compound Treatment:
 - Prepare serial dilutions of **N-Methylhomoveratrylamine** and the reference agonist.
 - For Gs-coupled receptors (agonist mode): Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[21]
 - For Gi/o-coupled receptors (agonist mode): Add the compound dilutions to the cells in the presence of a fixed concentration of forskolin (e.g., EC80) to stimulate basal cAMP production. Incubate for a specified time.[21][22]

- For antagonist mode (both Gs and Gi/o): Pre-incubate the cells with dilutions of **N-Methylhomoveratrylamine**, then add a fixed concentration of the reference agonist (e.g., EC80).
- Cell Lysis and cAMP Detection:
 - Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.[20][23] This typically involves adding detection reagents that generate a measurable signal (e.g., fluorescence or luminescence) proportional to the amount of cAMP.
- Data Acquisition and Analysis:
 - Read the plate using a compatible plate reader.
 - Generate a standard curve using known concentrations of cAMP.
 - Convert the raw data to cAMP concentrations.
 - Plot the cAMP concentration against the logarithm of the compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

[Click to download full resolution via product page](#)

General workflow for a cell-based cAMP functional assay.

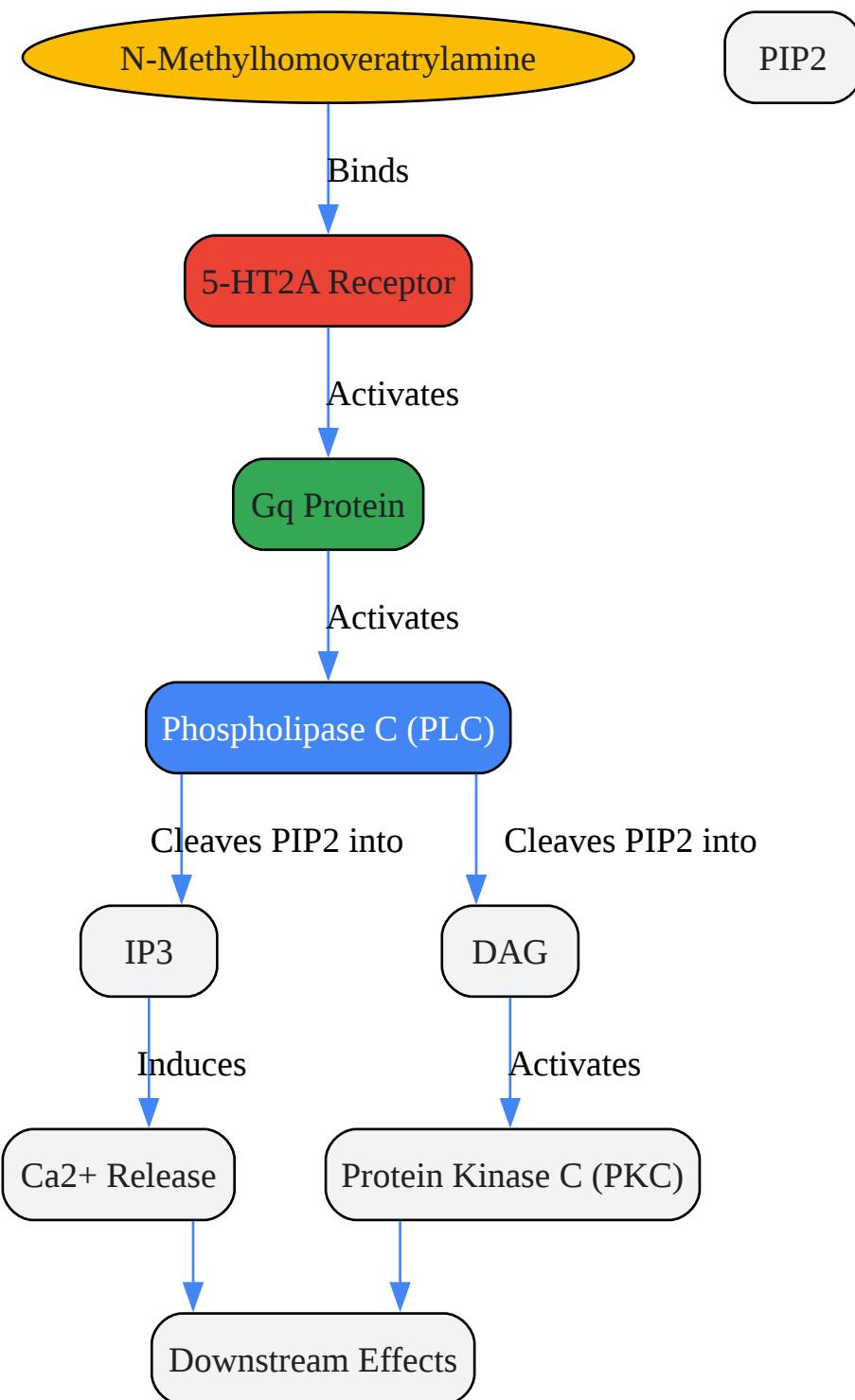
In Vivo Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. This can provide initial insights into the potential stimulant, sedative, or anxiolytic/anxiogenic effects of **N-Methylhomoveratrylamine**.^{[24][25]}

Objective: To evaluate the effect of **N-Methylhomoveratrylamine** on spontaneous locomotor activity and exploratory behavior in mice or rats.

Materials:

- Adult male or female mice or rats.
- **N-Methylhomoveratrylamine** test compound.
- Vehicle control solution (e.g., saline).
- Open field arena (a square or circular enclosure with video tracking capabilities or infrared beams).^[24]
- Video recording and analysis software.


Procedure:

- Animal Acclimation:
 - House the animals in the testing facility for at least one week before the experiment to acclimate them to the environment.
 - On the day of testing, bring the animals to the testing room and allow them to acclimate for 30-60 minutes.^{[24][26]}
- Drug Administration:
 - Administer **N-Methylhomoveratrylamine** or vehicle control via a specific route (e.g., intraperitoneal, oral) at various doses.
 - Allow a predetermined time for the drug to take effect before starting the test.

- Open Field Test:
 - Gently place the animal in the center of the open field arena.
 - Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).
 - Record the session using an overhead video camera.
- Data Analysis:
 - Use video tracking software to analyze the recordings for various parameters, including:
 - Total distance traveled: A measure of overall locomotor activity.[\[27\]](#)
 - Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).[\[27\]](#)
 - Rearing frequency: A measure of exploratory behavior.
 - Velocity: The speed of movement.
 - Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Potential Signaling Pathways

Based on its phenethylamine structure, **N-Methylhomoveratrylamine** is likely to modulate signaling pathways downstream of monoamine GPCRs. The following diagram illustrates a hypothetical signaling cascade for a Gq-coupled receptor, such as the 5-HT2A receptor, which is a common target for phenethylamines.[\[9\]](#)

[Click to download full resolution via product page](#)

Hypothetical Gq-coupled signaling pathway for **N-Methylhomoveratrylamine**.

Conclusion and Future Directions

N-Methylhomoveratrylamine is a phenethylamine derivative with a currently uncharacterized pharmacological profile. Based on SAR of related compounds, it is predicted to interact with monoamine receptors, particularly serotonin and dopamine receptors. To confirm these predictions and fully elucidate its pharmacological properties, the detailed experimental protocols outlined in this guide should be followed. A thorough characterization of its receptor binding affinities, functional activities, and *in vivo* effects will be crucial to understanding its potential therapeutic applications or toxicological risks. Future research should focus on conducting these empirical studies to move beyond speculation and establish a definitive pharmacological profile for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 5. N-Methylhomoveratrylamine | 3490-06-0 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. N-Methyl homoveratrylamine | 3490-06-0 - BuyersGuideChem [buyersguidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 13. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]
- 14. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 15. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 17. psilosybiini.info [psilosybiini.info]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. cosmobio.co.jp [cosmobio.co.jp]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. resources.revvity.com [resources.revvity.com]
- 23. researchgate.net [researchgate.net]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. criver.com [criver.com]
- 26. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacological Profile of N-Methylhomoveratrylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b126883#pharmacological-profile-of-n-methylhomoveratrylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com